Eravacycline dihydrochloride

Catalog No.
S006814
CAS No.
1334714-66-7
M.F
C27H33Cl2FN4O8
M. Wt
631.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eravacycline dihydrochloride

CAS Number

1334714-66-7

Product Name

Eravacycline dihydrochloride

IUPAC Name

(4S,4aS,5aR,12aR)-4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[(2-pyrrolidin-1-ylacetyl)amino]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride

Molecular Formula

C27H33Cl2FN4O8

Molecular Weight

631.5 g/mol

InChI

InChI=1S/C27H31FN4O8.2ClH/c1-31(2)20-13-8-11-7-12-14(28)9-15(30-16(33)10-32-5-3-4-6-32)21(34)18(12)22(35)17(11)24(37)27(13,40)25(38)19(23(20)36)26(29)39;;/h9,11,13,20,34-35,38,40H,3-8,10H2,1-2H3,(H2,29,39)(H,30,33);2*1H/t11-,13-,20-,27-;;/m0../s1

InChI Key

XIBSSTYDNTVAEU-RZVFYPHASA-N

SMILES

CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F.Cl.Cl

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F.Cl.Cl

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F.Cl.Cl

Description

The exact mass of the compound Eravacycline dihydrochloride is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Eravacycline dihydrochloride is a fully synthetic fluorocycline antibiotic belonging to the tetracycline class. It is marketed under the brand name Xerava and was developed by Tetraphase Pharmaceuticals. This compound exhibits broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria, including many strains resistant to other antibiotics such as cephalosporins and fluoroquinolones. It is primarily indicated for the treatment of complicated intra-abdominal infections in adults, having received FDA approval on August 27, 2018 .

The chemical structure of eravacycline dihydrochloride is characterized by its complex arrangement, which includes multiple hydroxyl groups and a fluorine atom, contributing to its unique pharmacological properties. The compound's molecular formula is C27H33Cl2FN4O8C_{27}H_{33}Cl_2FN_4O_8 with a molecular weight of approximately 631.48 g/mol .

Eravacycline disrupts protein synthesis in bacteria by binding to the 30S ribosomal subunit. This binding prevents the assembly of essential protein chains, ultimately inhibiting bacterial growth and reproduction [].

As with many antibiotics, eravacycline dihydrochloride can cause side effects, and research is ongoing to fully understand its safety profile []. Scientific studies suggest that eravacycline can inhibit the development of bones and teeth and may cause discoloration if administered during tooth development [].

Mechanism of Action

Eravacycline disrupts bacterial protein synthesis by binding to the ribosome and inhibiting the translation process. This action prevents bacteria from producing essential proteins required for their growth and survival. Unlike other tetracyclines, eravacycline exhibits a unique binding mode that allows it to overcome some resistance mechanisms employed by bacteria.

Antimicrobial Activity

Eravacycline demonstrates in vitro activity against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria. This includes strains resistant to other commonly used antibiotics such as cephalosporins, fluoroquinolones, and carbapenems.

Potential Applications in Research

  • Combating Multidrug-Resistant Bacteria

    Eravacycline's efficacy against antibiotic-resistant pathogens makes it a valuable tool for researchers studying emerging infectious diseases and developing strategies to combat antimicrobial resistance.

  • Studying Bacterial Physiology and Resistance Mechanisms

    The unique mode of action of eravacycline can be used to investigate bacterial protein synthesis and how bacteria develop resistance to antibiotics. This knowledge can inform the development of new therapeutic strategies.

  • Animal Infection Models

    Eravacycline can be used in animal models of infectious diseases to evaluate its efficacy in treating various bacterial infections. This research can help assess the potential of eravacycline for clinical applications.

Eravacycline dihydrochloride functions primarily through its mechanism of action, which involves the inhibition of bacterial protein synthesis. This occurs when eravacycline binds to the 30S ribosomal subunit of bacteria, preventing the incorporation of amino acids into elongating peptide chains. This action is bacteriostatic against most gram-positive bacteria and exhibits bactericidal activity against certain strains of gram-negative bacteria, such as Escherichia coli and Klebsiella pneumoniae .

The compound undergoes metabolic transformations primarily through cytochrome P450-mediated oxidation, specifically via CYP3A4 and flavin-containing monooxygenases (FMO). The metabolic byproducts are subsequently eliminated through urine and feces .

Eravacycline dihydrochloride demonstrates potent activity against a wide array of pathogens, including multidrug-resistant strains. Its effectiveness extends to clinically significant bacteria such as:

  • Gram-positive bacteria: Staphylococcus aureus, Enterococcus faecalis
  • Gram-negative bacteria: Escherichia coli, Klebsiella pneumoniae
  • Anaerobic pathogens: Various species resistant to conventional treatments

The drug's ability to combat resistant strains positions it as a valuable option in the treatment of serious infections where traditional antibiotics may fail .

The synthesis of eravacycline dihydrochloride involves several key steps typical of fluorocycline antibiotic production. While specific proprietary methods may not be publicly disclosed, the general approach includes:

  • Synthesis of the core tetracycline structure: Starting from readily available precursors in organic chemistry.
  • Fluorination: Introduction of fluorine into the structure to enhance antibacterial activity.
  • Formation of functional groups: Incorporation of amine and hydroxyl groups that contribute to its solubility and bioactivity.
  • Salt formation: Conversion to dihydrochloride salt for improved stability and solubility in pharmaceutical formulations.

These steps reflect a combination of traditional organic synthesis techniques and modern methodologies tailored for antibiotic development .

Eravacycline dihydrochloride is primarily indicated for:

  • Treatment of complicated intra-abdominal infections: It is administered intravenously for patients aged 18 years and older.
  • Potential use in other resistant infections: Given its broad-spectrum activity, ongoing research explores its efficacy against various resistant bacterial infections beyond intra-abdominal scenarios.

The drug's unique profile allows it to be considered in cases where other antibiotics are ineffective due to resistance mechanisms .

Eravacycline dihydrochloride has been evaluated for potential drug interactions, particularly with agents that affect cytochrome P450 enzymes. Notably:

  • Cytochrome P450 Inducers: Co-administration with strong CYP3A inducers may necessitate dosage adjustments due to altered metabolism.
  • Adverse Reactions: Common side effects include nausea, vomiting, and infusion site reactions. Serious reactions like hypersensitivity have also been documented.

Understanding these interactions is crucial for optimizing therapeutic regimens involving eravacycline .

Several compounds share structural or functional similarities with eravacycline dihydrochloride:

Compound NameClassSpectrum of ActivityNotable Features
TetracyclineTetracyclineBroad-spectrumFirst-generation tetracycline
DoxycyclineTetracyclineBroad-spectrumLonger half-life; often used for respiratory infections
MinocyclineTetracyclineBroad-spectrumBetter absorption; used for acne treatment
TigecyclineGlycylcyclineBroad-spectrum; effective against resistant strainsApproved for complicated skin and intra-abdominal infections

Eravacycline stands out due to its enhanced potency against multidrug-resistant organisms and its specific formulation as a fluorocycline antibiotic, making it particularly effective in treating complicated intra-abdominal infections where other antibiotics may fall short .

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

8

Exact Mass

630.1659476 g/mol

Monoisotopic Mass

630.1659476 g/mol

Heavy Atom Count

42

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
[1]. Seifert H, et al. In-vitro activity of the novel fluorocycline eravacycline against carbapenem non-susceptible Acinetobacter baumannii. Int J Antimicrob Agents. 2017 Jul 10.[2]. Zhao M, et al. In Vivo Pharmacodynamic Target Assessment of Eravacycline against Escherichia coli in a Murine Thigh Infection Model. Antimicrob Agents Chemother. 2017 Jun 27;61(7).[3]. Xiao XY, et al. Fluorocyclines. 1. 7-fluoro-9-pyrrolidinoacetamido-6-demethyl-6-deoxytetracycline: a potent, broad spectrum antibacterial agent. J Med Chem. 2012 Jan 26;55(2):597-605. [4]. Sutcliffe JA, et al. Antibacterial activity of eravacycline (TP-434), a novel fluorocycline, against hospital and community pathogens. Antimicrob Agents Chemother. 2013 Nov;57(11):5548-58. [5]. Grossman TH, et al. Eravacycline (TP-434) is efficacious in animal models of infection. Antimicrob Agents Chemother. 2015 May;59(5):2567-71.

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